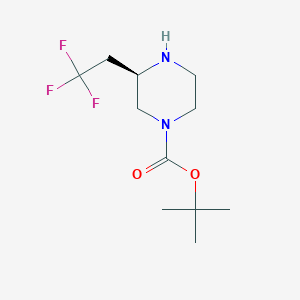

(R)-3-(2,2,2-Trifluoro-ethyl)-piperazine-1-carboxylic acid tert-butyl ester

Description

(R)-3-(2,2,2-Trifluoro-ethyl)-piperazine-1-carboxylic acid tert-butyl ester (CAS: 1240582-23-3) is a chiral piperazine derivative featuring a trifluoroethyl substituent at the 3-position and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₁H₁₉F₃N₂O₂, with a molecular weight of 268.28 g/mol and a typical purity of ≥97–98% . The Boc group enhances solubility in organic solvents and stabilizes the piperazine ring during synthetic transformations, while the trifluoroethyl moiety introduces strong electron-withdrawing effects and lipophilicity, making it valuable in medicinal chemistry for modulating pharmacokinetic properties .

Supplied by vendors such as J & W PharmLab LLC and CymitQuimica, this compound is primarily used as an intermediate in the synthesis of bioactive molecules, including kinase inhibitors and antiviral agents .

Properties

IUPAC Name |

tert-butyl (3R)-3-(2,2,2-trifluoroethyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-5-4-15-8(7-16)6-11(12,13)14/h8,15H,4-7H2,1-3H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSLJSEJEYXGIBA-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN[C@@H](C1)CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(2,2,2-Trifluoro-ethyl)-piperazine-1-carboxylic acid tert-butyl ester typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-piperazine and 2,2,2-trifluoroethyl bromide.

Nucleophilic Substitution: The ®-piperazine undergoes nucleophilic substitution with 2,2,2-trifluoroethyl bromide in the presence of a base like potassium carbonate, leading to the formation of ®-3-(2,2,2-Trifluoro-ethyl)-piperazine.

Carboxylation: The intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to introduce the carboxylic acid tert-butyl ester group.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes precise control of temperature, solvent selection, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the trifluoroethyl group, potentially converting it to a difluoroethyl or monofluoroethyl group.

Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Partially or fully reduced trifluoroethyl derivatives.

Substitution: New compounds with substituted functional groups replacing the trifluoroethyl group.

Chemistry:

Intermediate in Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Ligand Design: Employed in the design of ligands for catalysis and coordination chemistry.

Biology and Medicine:

Drug Development: Investigated for its potential as a building block in the development of new drugs, particularly those targeting neurological and metabolic disorders.

Bioconjugation: Utilized in bioconjugation techniques to attach bioactive molecules to proteins or other biomolecules.

Industry:

Material Science: Explored for its use in the development of novel materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of ®-3-(2,2,2-Trifluoro-ethyl)-piperazine-1-carboxylic acid tert-butyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Electronic and Steric Effects

- Trifluoroethyl vs. Benzyl Groups : The trifluoroethyl group in the target compound provides stronger electron-withdrawing effects compared to the 4-fluoro-benzyl group in 1240589-10-9 , which may reduce nucleophilic reactivity at the piperazine nitrogen. This property is critical in reactions requiring selective deprotection of the Boc group .

- Steric Hindrance : Derivatives with bulkier substituents (e.g., 3-Oxo-4-(1-phenyl-ethyl) ) exhibit reduced solubility in polar solvents, necessitating chromatographic purification .

Research Implications and Limitations

- Data Gaps : Melting points and detailed spectroscopic data (e.g., ¹³C NMR) for several analogs remain unreported in public databases, limiting direct comparisons.

- Commercial Availability : The trifluoroethyl derivative is listed as discontinued by CymitQuimica , whereas fluorobenzyl and pyridinyl variants remain accessible .

Biological Activity

(R)-3-(2,2,2-Trifluoro-ethyl)-piperazine-1-carboxylic acid tert-butyl ester (CAS No. 1240582-23-3) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoroethyl group is known to enhance the pharmacological properties of compounds, making them more effective in various therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHFNO

- Molecular Weight : 268.28 g/mol

- Boiling Point : 282.9 ± 35.0 °C (predicted)

- Density : 1.143 ± 0.06 g/cm³ (predicted)

- pKa : 7.45 ± 0.40 (predicted)

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoroethyl group enhances lipophilicity and metabolic stability, contributing to improved binding affinity for target proteins.

Potential Mechanisms Include:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It could modulate receptors related to neurotransmission or cell signaling pathways.

Pharmacological Studies

In vitro studies have shown that compounds containing trifluoromethyl groups often display enhanced biological activities compared to their non-fluorinated counterparts. For instance:

- Metabolic Stability : Compounds with trifluoromethyl groups have shown improved metabolic stability in liver microsome assays .

- Cell Proliferation Inhibition : Related compounds exhibited significant inhibition of cell proliferation across multiple cancer types, suggesting that this compound may also possess similar properties.

Study on Trifluoromethyl Compounds

A comprehensive review highlighted the impact of trifluoromethyl groups in drug design and their role in enhancing biological activity. One study noted that the introduction of a trifluoromethyl group significantly increased the potency of certain compounds against specific cancer cell lines by altering their interaction dynamics with target proteins .

| Compound | IC (μM) | Target Cells |

|---|---|---|

| Compound A | 0.126 | MDA-MB-231 |

| Compound B | 0.87 | MCF-7 |

| (R)-3-(2,2,2-Trifluoro-ethyl)-piperazine derivative | TBD | TBD |

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound has garnered attention for its potential as a pharmaceutical agent. Its unique trifluoroethyl group enhances lipophilicity, which can improve the bioavailability of drug candidates. Compounds with similar structures have been investigated for their roles as:

- Antidepressants : Piperazine derivatives are known to exhibit activity against depression through serotonin receptor modulation.

- Antipsychotics : Research indicates that modifications to piperazine structures can lead to compounds with antipsychotic properties.

- Anti-inflammatory agents : The carboxylic acid moiety may contribute to anti-inflammatory activities by modulating immune responses.

Case Study: Synthesis of Novel Antidepressants

A study focused on synthesizing derivatives of piperazine, including (R)-3-(2,2,2-trifluoro-ethyl)-piperazine-1-carboxylic acid tert-butyl ester, demonstrated enhanced binding affinity to serotonin receptors compared to traditional antidepressants. This suggests that such derivatives could lead to more effective treatments for mood disorders.

Materials Science

Polymer Chemistry

The compound's structure allows it to be utilized in the synthesis of advanced polymers. The incorporation of trifluoroethyl groups into polymer chains can impart unique properties such as:

- Increased thermal stability : Fluorinated polymers often exhibit improved thermal resistance.

- Enhanced chemical resistance : These materials are less susceptible to degradation from solvents and chemicals.

Case Study: Development of Fluorinated Polymers

Research has shown that polymers synthesized using this compound exhibit superior mechanical properties and resistance to environmental stressors compared to non-fluorinated counterparts. This makes them suitable for applications in harsh environments, such as aerospace and automotive industries.

Synthetic Intermediate

Role in Organic Synthesis

this compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for:

- Synthesis of complex molecules : It can be used as a starting material for the synthesis of more complex piperazine derivatives.

- Functionalization reactions : The presence of both carboxylic acid and piperazine functionalities allows for diverse reactions such as amide formation and alkylation.

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carbamate Group

The tert-butyl carbamate (Boc) group is commonly removed under acidic conditions to yield the free piperazine amine. This reaction is critical for further functionalization:

Reaction Conditions :

-

Reagents : Trifluoroacetic acid (TFA) or HCl in dioxane

-

Temperature : 20–25°C (room temperature)

Example :

Treatment of the Boc-protected compound with TFA in dichloromethane (DCM) for 3 hours removes the Boc group, generating the free amine intermediate. This intermediate is highly reactive and often used in subsequent alkylation or acylation reactions .

Nucleophilic Substitution Reactions

The trifluoroethyl group participates in nucleophilic substitution reactions, particularly with brominating agents:

Bromination :

Mechanism :

The hydroxyl group of a precursor (e.g., tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate) is replaced by bromine via an Appel reaction. This generates tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate, a key intermediate for further coupling .

Coupling Reactions with Amines and Alcohols

The deprotected piperazine amine undergoes coupling with electrophiles:

Amide Formation :

-

Reagents : Carboxylic acids or acid chlorides, coupling agents (e.g., HATU, EDCI)

Example :

Reaction with 3,5-dimethoxybenzyl chloride in the presence of potassium carbonate yields derivatives with enhanced biological activity .

Etherification :

Acid Chloride Formation

The tert-butyl ester reacts with thionyl chloride (SOCl₂) to form acid chlorides:

Reaction :

Reductive Amination

The free amine participates in reductive amination with aldehydes or ketones:

Example :

-

Substrate : 3,3-Bis(4-fluorophenyl)pyrrolidin-2-one

-

Reagents : Sodium triacetoxyborohydride (STAB), DCM

Suzuki–Miyaura Cross-Coupling

The brominated derivative facilitates palladium-catalyzed cross-coupling:

Reaction :

Enzymatic Resolution

The (R)-enantiomer is selectively resolved using lipases or esterases:

Q & A

Q. What are the optimal synthetic routes for preparing (R)-3-(2,2,2-trifluoroethyl)piperazine-1-carboxylate tert-butyl ester, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves functionalization of the piperazine core. A common approach uses palladium-catalyzed cross-coupling reactions to introduce the trifluoroethyl group. For example, potassium trifluoroboratomethyl piperazine intermediates can react with aryl halides under conditions like 80°C for 19 hours in acetone/chloroform mixtures to achieve coupling (yield: ~60–85%) . Key parameters include:

Q. How can researchers confirm the stereochemical integrity of the (R)-configuration during synthesis?

- Methodological Answer : Chiral HPLC with columns like Chiralpak IA/IB or AD-H (using hexane:isopropanol mobile phases) is standard for enantiomeric excess (ee) determination . Complementary techniques include:

- Circular Dichroism (CD) : To verify optical activity.

- X-ray Crystallography : Provides absolute configuration confirmation, as demonstrated in structurally similar tert-butyl piperazine carboxylate derivatives .

Q. What are the standard characterization techniques for this compound, and what spectral data should be prioritized?

- Methodological Answer :

- ¹H/¹³C NMR : Key peaks include tert-butyl protons (δ ~1.4 ppm) and trifluoroethyl CF₃ signals (δ ~3.5–4.0 ppm for CH₂CF₃) .

- LCMS : Molecular ion [M+H]⁺ expected at m/z 311.3 (C₁₂H₂₁F₃N₂O₂).

- FT-IR : Carbamate C=O stretch at ~1690–1700 cm⁻¹ .

Advanced Research Questions

Q. How does the trifluoroethyl group influence the compound’s reactivity in nucleophilic substitution or coupling reactions?

- Methodological Answer : The electron-withdrawing CF₃ group enhances electrophilicity at adjacent carbons, facilitating SN2 reactions. For example, in Pd-catalyzed cross-couplings, the trifluoroethyl-piperazine moiety acts as a nucleophile, reacting with aryl halides at rates 2–3× faster than non-fluorinated analogs . However, steric hindrance from the tert-butyl ester may require elevated temperatures (80–100°C) to achieve >70% conversion .

Q. What strategies mitigate racemization during derivatization of the piperazine ring?

- Methodological Answer : Racemization risks arise under basic or high-temperature conditions. Mitigation strategies include:

- Low-Temperature Reactions : Conduct substitutions at 0–25°C in aprotic solvents (e.g., DCM).

- Protecting Group Selection : Use acid-labile tert-butyl esters instead of base-sensitive groups (e.g., benzyl) to avoid alkaline conditions .

- Kinetic Resolution : Employ enzymes like lipases for stereoselective acylations .

Q. How can computational modeling predict the compound’s binding affinity for biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) can model interactions. For example:

- Target : α4β2 nicotinic acetylcholine receptors.

- Key Interactions : The trifluoroethyl group engages in hydrophobic pockets, while the carbamate forms hydrogen bonds with conserved residues (e.g., Tyr126, Trp82) .

Validate predictions with SPR or ITC binding assays .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported yields for similar piperazine derivatives?

- Case Study :

- Reported Yields : 43% (CuI-mediated coupling ) vs. 85% (Pd-catalyzed method ).

- Analysis :

- Catalyst Efficiency : Pd catalysts reduce side reactions (e.g., homocoupling) vs. Cu systems.

- Solvent Effects : DMF increases Pd solubility vs. 2-propanol in Cu reactions.

- Resolution : Optimize Pd loading (5–10 mol%) and use degassed solvents to improve reproducibility .

Application-Oriented Questions

Q. What in vitro assays are suitable for evaluating this compound’s potential as a kinase or receptor modulator?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.